A Comprehensive Technical Guide to the Synthesis and Properties of 5-Bromo-4-methylpyridine-2-carbonitrile
A Comprehensive Technical Guide to the Synthesis and Properties of 5-Bromo-4-methylpyridine-2-carbonitrile
Abstract
5-Bromo-4-methylpyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a versatile cyano group, establishes it as a pivotal intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, detailed and field-proven synthetic methodologies, and its broader applications in drug discovery and development. The content herein is tailored for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying chemical principles and strategic considerations that inform modern synthetic chemistry.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory or industrial setting. 5-Bromo-4-methylpyridine-2-carbonitrile is a solid at room temperature and requires specific storage conditions to ensure its stability.[1]
Key Properties
The essential physicochemical data for 5-Bromo-4-methylpyridine-2-carbonitrile (CAS No. 886364-86-9) are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 886364-86-9 | [2] |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Safety and Handling
Proper handling is crucial due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage & Transport: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5] It is shipped in corrosion-resistant containers compliant with chemical safety regulations.[5]
Strategic Synthesis Methodologies
The synthesis of 5-Bromo-4-methylpyridine-2-carbonitrile can be approached from multiple strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. We will explore two robust and scientifically sound approaches: a direct cyanation of a dihalo-pyridine precursor and a multi-step synthesis involving the versatile Sandmeyer reaction.
Route A: Direct Cyanation of 2,5-Dibromo-4-methylpyridine
This method represents a direct and efficient approach, relying on a nucleophilic substitution reaction. The use of a copper(I) cyanide complex is a classic and effective strategy for introducing a cyano group onto an aromatic ring, particularly at a position activated by the ring nitrogen and substituted with a good leaving group like bromine.[3][6]
Causality and Expertise: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The pyridine nitrogen atom withdraws electron density from the ring, making the C2 and C6 positions particularly electrophilic and susceptible to nucleophilic attack. The bromine atom at the C2 position is a good leaving group. Copper(I) cyanide is often used instead of alkali metal cyanides alone because the copper facilitates the displacement of the halide.[6] The reaction is typically run in a polar aprotic solvent like DMF, which effectively solvates the cyanide species and allows for the higher temperatures needed for the reaction to proceed to completion.[3]
This protocol is adapted from established literature procedures.[3]
-
Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (1.00 eq.) in N,N-dimethylformamide (DMF), add cuprous(I) cyanide (0.8 eq.) and sodium cyanide (0.8 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 20 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water and sonicate to disperse the resulting precipitate.
-
Extraction: Filter the mixture. Extract the aqueous filtrate with ethyl acetate. Combine the organic layers and wash sequentially with water and saturated brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: 0-10% ethyl acetate/hexane) to yield 5-bromo-4-methyl-pyridine-2-carbonitrile as a white solid (reported yield: ~42%).[3]
Caption: Workflow for Direct Cyanation Synthesis.
Route B: Multi-step Synthesis via Sandmeyer Reaction
An alternative and highly instructive pathway involves the construction of the target molecule from a versatile intermediate, 2-amino-5-bromo-4-methylpyridine. This route leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[7][8]
Causality and Expertise: This strategy is synthetically powerful. The first step involves a regioselective electrophilic aromatic substitution. The amino group at C2 and the methyl group at C4 are both activating, ortho-, para-directing groups. The bromination occurs at the C5 position, which is para to the strongly activating amino group and sterically accessible.[9][10] The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[7] The amine is converted to a diazonium salt, which is an excellent leaving group (N₂ gas). A copper(I) cyanide catalyst then facilitates the substitution of the diazonium group with a nitrile via a single-electron transfer mechanism.[8][11] This two-step approach showcases how functional groups can be strategically manipulated to build complexity.
This high-yield protocol utilizes N-Bromosuccinimide (NBS) for selective bromination.[9][10]
-
Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq.) in DMF in a three-neck round-bottom flask and cool in an ice bath.
-
Bromination: Prepare a solution of NBS (1.0 eq.) in DMF and add it dropwise to the cooled pyridine solution, maintaining the low temperature. After addition, allow the reaction to stir at 20°C for 8-10 hours.
-
Precipitation: Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water to precipitate a brown solid.[10]
-
Purification: Filter the solid and wash thoroughly with water. Further wash the dried solid with acetonitrile to remove impurities. Filter and dry to obtain 2-amino-5-bromo-4-methylpyridine (reported yield: ~80%).[9][10]
This is a general procedure adapted for the specific substrate.
-
Diazotization: Suspend the 2-amino-5-bromo-4-methylpyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5°C in an ice-salt bath.[12] Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes.[12] The completion of diazotization can be checked with starch-iodide paper.[12]
-
Cyanation: In a separate flask, prepare a cooled (0-5°C) solution of copper(I) cyanide (1.2 eq.) and sodium or potassium cyanide.[12]
-
Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Neutralize the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain the final product.
Caption: Workflow for Multi-step Sandmeyer Synthesis.
Reactivity and Synthetic Utility
5-Bromo-4-methylpyridine-2-carbonitrile is a valuable building block precisely because its functional groups offer orthogonal reactivity, allowing for selective, stepwise modifications. This is a critical feature for building molecular diversity in drug discovery campaigns.[13][14]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for introducing aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura or Stille cross-coupling.[9][10] This is a primary strategy for exploring structure-activity relationships (SAR) in medicinal chemistry programs.[14]
-
Nucleophilic Addition to the Nitrile: The cyano group can undergo nucleophilic addition or be hydrolyzed to form amides or carboxylic acids, providing access to another class of derivatives.[15]
-
Building Block for Fused Systems: The combination of the nitrile and the adjacent ring nitrogen allows for the construction of fused heterocyclic systems, which are common motifs in biologically active molecules.
Caption: Key Reaction Pathways for Derivatization.
Applications in Research and Drug Development
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry. 2-Amino-5-bromo-4-methylpyridine, the key precursor in Route B, is a versatile building block for novel therapeutics.[13] Derivatives have been explored for a range of biological targets.
-
Kinase Inhibitors: The pyridine core is a common feature in kinase inhibitors used in oncology. The precursor, 2-amino-5-bromo-4-methylpyridine, serves as a critical intermediate for inhibitors of targets like Polo-like kinase 4 (PLK4), which plays a role in cell cycle regulation.[16]
-
Central Nervous System (CNS) Agents: The ability of pyridine-based structures to cross the blood-brain barrier makes them attractive scaffolds for CNS-active compounds. Functionalization via cross-coupling reactions allows for the fine-tuning of properties required to modulate CNS targets like neurotransmitter receptors.[14]
-
Agrochemicals: The reactivity of this compound also makes it a valuable intermediate in the synthesis of advanced agrochemicals, such as pesticides and herbicides, where precise molecular design is key to efficacy and selectivity.[4]
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